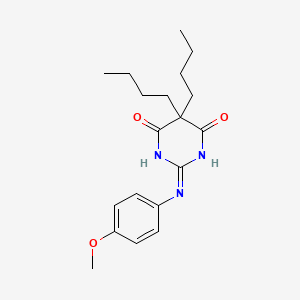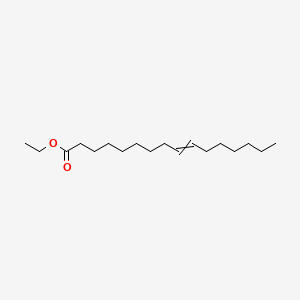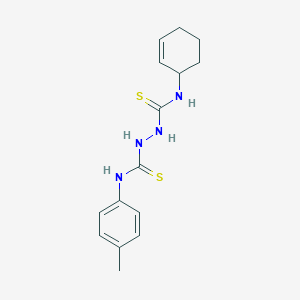![molecular formula C20H21N3OS B12453281 N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide typically involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid . The reaction mixture is refluxed for several hours, and the completion of the reaction is monitored using thin-layer chromatography. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale production.
化学反应分析
Types of Reactions
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of specific functional groups with new ones.
科学研究应用
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other phenylacetamides and thiazole derivatives, such as:
- N-(2-aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide is unique due to its specific structure, which combines a phenylacetamide moiety with a thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, its potential antimicrobial and anticancer activities may be attributed to the presence of both the phenylacetamide and thiazole functionalities.
属性
分子式 |
C20H21N3OS |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
N-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H21N3OS/c1-13(2)15-4-6-16(7-5-15)19-12-25-20(23-19)22-18-10-8-17(9-11-18)21-14(3)24/h4-13H,1-3H3,(H,21,24)(H,22,23) |
InChI 键 |
LZFWFBUCUCUHGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)

![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)

![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)



